molecular formula C3H3F3N2O2 B14395438 N-Ethenyl-N-(trifluoromethyl)nitramide CAS No. 89814-66-4

N-Ethenyl-N-(trifluoromethyl)nitramide

Katalognummer: B14395438
CAS-Nummer: 89814-66-4
Molekulargewicht: 156.06 g/mol
InChI-Schlüssel: RWDIVDWUXBGZCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethenyl-N-(trifluoromethyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethenyl group (C2H3) and a trifluoromethyl group (CF3) attached to a nitramide moiety (NNO2), making it an interesting subject for research in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-N-(trifluoromethyl)nitramide typically involves the reaction of ethenylamine with trifluoromethyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction. The temperature is maintained at low levels to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethenyl-N-(trifluoromethyl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitramide group to amine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethenyl-N-(trifluoromethyl)nitramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-Ethenyl-N-(trifluoromethyl)nitramide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Ethyl-N-(trifluoromethyl)ethanamine
  • N-Phenylbis(trifluoromethanesulfonimide)
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

Uniqueness

N-Ethenyl-N-(trifluoromethyl)nitramide is unique due to its combination of ethenyl and trifluoromethyl groups, which impart distinct chemical reactivity and potential applications. Its structural features differentiate it from other trifluoromethyl-containing compounds, making it a valuable subject for research and development.

Eigenschaften

CAS-Nummer

89814-66-4

Molekularformel

C3H3F3N2O2

Molekulargewicht

156.06 g/mol

IUPAC-Name

N-ethenyl-N-(trifluoromethyl)nitramide

InChI

InChI=1S/C3H3F3N2O2/c1-2-7(8(9)10)3(4,5)6/h2H,1H2

InChI-Schlüssel

RWDIVDWUXBGZCL-UHFFFAOYSA-N

Kanonische SMILES

C=CN(C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.